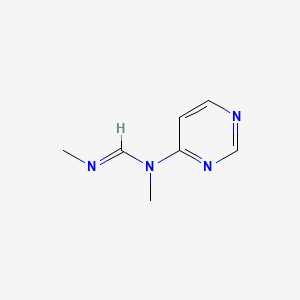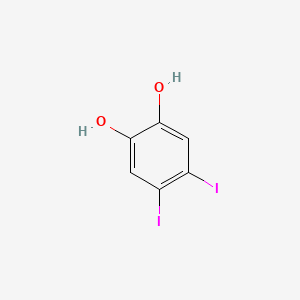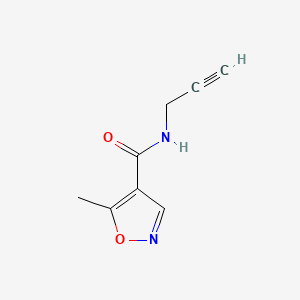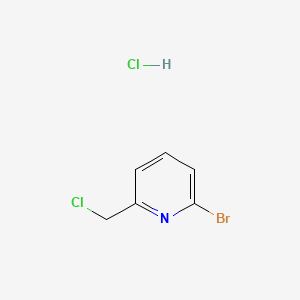![molecular formula C32H40N2O6 B575948 [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate CAS No. 170744-22-6](/img/structure/B575948.png)
[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” is a complex organic molecule characterized by its multiple functional groups, including ester, amide, and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Core Structure: The initial step involves the preparation of the core structure, which includes the butan-2-yl backbone. This can be achieved through aldol condensation or Michael addition reactions.
Introduction of Functional Groups: The next steps involve the introduction of the tert-butylbenzoyl and prop-2-enylamino groups. This can be done through esterification and amidation reactions, respectively.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete molecule. This step may require the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enylamino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities, potentially converting them to alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the prop-2-enylamino groups can lead to the formation of oxo derivatives.
Reduction: Reduction of the ester and amide groups can yield alcohols and amines.
Substitution: Substitution reactions on the aromatic rings can introduce various functional groups, such as nitro, sulfonic acid, or halogens.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of amide and ester groups suggests that it could interact with biological molecules, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests that it could act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] benzoate
- [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-methylbenzoate
Uniqueness
The uniqueness of “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” lies in its specific combination of functional groups and stereochemistry. The presence of tert-butyl groups on both the benzoyl and benzoate moieties provides steric hindrance, which can influence its reactivity and interactions with other molecules. Additionally, the (2S,3S) configuration adds a level of stereochemical complexity that can affect its biological activity and selectivity.
Propiedades
IUPAC Name |
[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O6/c1-9-19-33-27(35)25(39-29(37)21-11-15-23(16-12-21)31(3,4)5)26(28(36)34-20-10-2)40-30(38)22-13-17-24(18-14-22)32(6,7)8/h9-18,25-26H,1-2,19-20H2,3-8H3,(H,33,35)(H,34,36)/t25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEPSNAJKGQLFQ-UIOOFZCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C(C(=O)NCC=C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)NCC=C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)



![Bicyclo[2.2.1]hept-2-ene-2,3-dicarbaldehyde](/img/structure/B575883.png)

